molecular formula C28H34N4O5 B2758919 N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 1223910-67-5

N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No. B2758919
CAS RN: 1223910-67-5
M. Wt: 506.603
InChI Key: ITDMHLOERZOIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C28H34N4O5 and its molecular weight is 506.603. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Biofilm Eradication Activities

N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide and related compounds have shown significant antimicrobial activities. A study by Vlainić et al. (2018) on ureidoamides with similar structures revealed antimicrobial and biofilm eradication activities against strains like S. aureus and E. coli. These compounds also exhibited antioxidative properties, indicating their potential in combating bacterial infections and biofilms (Vlainić et al., 2018).

Antitumor and Antiproliferative Activities

Compounds related to N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide have been studied for their potential in cancer therapy. Research indicates that certain derivatives show significant potency against tumor cells. For instance, Sami et al. (1995) found that amino-substituted isoquinoline derivatives exhibit antitumor activity and hold promise as therapeutic agents in cancer treatment (Sami et al., 1995).

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of compounds similar to N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide. Wang et al. (2015) identified compounds isolated from mangrove endophytic fungi that exhibited potent antioxidant activities, suggesting the potential of such compounds in oxidative stress-related applications (Wang et al., 2015).

Tubulin-Polymerization Inhibition

In the field of cancer research, certain quinazoline derivatives, closely related to the compound , have been identified as inhibitors of tubulin polymerization. Wang et al. (2014) discovered that 4-(N-cycloamino)quinazolines inhibit tubulin assembly, making them potential candidates for cancer therapy (Wang et al., 2014).

Potential as Antidiabetic Agents

Compounds structurally related to N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide have been evaluated for their potential in treating diabetes. Pillai et al. (2019) synthesized Schiff bases with triazole and pyrazole rings, demonstrating significant α-glucosidase inhibitory activities, indicating their potential as antidiabetic agents (Pillai et al., 2019).

properties

IUPAC Name

N-cyclopentyl-5-[1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O5/c1-37-22-12-8-9-20(17-22)18-29-26(34)19-32-24-14-5-4-13-23(24)27(35)31(28(32)36)16-7-6-15-25(33)30-21-10-2-3-11-21/h4-5,8-9,12-14,17,21H,2-3,6-7,10-11,15-16,18-19H2,1H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDMHLOERZOIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

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